molecular formula C10H8Cl2O2 B1528922 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid CAS No. 103753-79-3

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid

Cat. No.: B1528922
CAS No.: 103753-79-3
M. Wt: 231.07 g/mol
InChI Key: XRMKFXAALTTWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Pyrethroid Analogues : Research on analogues of fenvalerate, a pyrethroid insecticide, involved esterification processes with pyrethroidal alcohols and explored structural requirements for insecticidal activity, indicating the potential of 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid derivatives in creating effective insecticides (Elliott et al., 1983).
  • Environmental Degradation Studies : Investigations into the occurrence and transformation of phenoxyalkanoic acid herbicides in Swiss lakes and rivers highlighted the environmental persistence and transformation of compounds structurally related to this compound, underscoring the importance of monitoring and understanding the environmental fate of such chemicals (Buser & Müller, 1998).
  • Innovative Reaction Pathways : Research into the synthesis of enamides demonstrated the conversion of (Z)-3-Arylprop-2-enoic acids into enamides, presenting a stereospecific route that could be applied to the E-series, suggesting the versatility of this compound in synthesizing complex organic compounds (Brettle & Mosedale, 1988).

Environmental Impact and Degradation

  • Herbicide Degradation by Soil Microorganisms : A study on 2-Methyl-4-chlorophenoxyacetic acid, a compound related to this compound, highlighted the role of Alphaproteobacteria in degrading phenoxyalkanoic acid herbicides in agricultural soil, emphasizing the ecological interactions that influence the degradation of such compounds in the environment (Liu et al., 2011).

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6(10(13)14)5-7-8(11)3-2-4-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMKFXAALTTWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(C=CC=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
3-(2,6-Dichlorophenyl)-2-methylprop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.